3-Chloro-5-(3,5-dimethylphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(3,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECOTSYRVEXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685873 | |
| Record name | 5-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-01-1 | |
| Record name | 5-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Chloro 5 3,5 Dimethylphenyl Phenol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 3-Chloro-5-(3,5-dimethylphenyl)phenol, the most logical disconnection is the C-C single bond between the two phenyl rings. This biaryl linkage is a prime candidate for disconnection as numerous reliable methods exist for its formation.
This disconnection leads to two primary synthons: a nucleophilic 3,5-dimethylphenyl synthon and an electrophilic 3-chloro-5-hydroxyphenyl synthon, or vice versa. The corresponding synthetic equivalents for these synthons would typically be an organometallic reagent and an aryl halide (or triflate), respectively.
Disconnection A: Breaking the bond between the chlorinated phenol (B47542) ring and the dimethylphenyl ring.
Synthon 1: A 3-chloro-5-hydroxyphenyl cation.
Synthetic Equivalent 1: 3-Chloro-5-halophenol (e.g., 1-bromo-3-chloro-5-hydroxybenzene).
Synthon 2: A 3,5-dimethylphenyl anion.
Synthetic Equivalent 2: 3,5-Dimethylphenylboronic acid or its ester.
Disconnection B: An alternative disconnection strategy involves reversing the polarity of the synthons.
Synthon 1: A 3-chloro-5-hydroxyphenyl anion.
Synthetic Equivalent 1: 3-Chloro-5-hydroxyphenylboronic acid.
Synthon 2: A 3,5-dimethylphenyl cation.
Synthetic Equivalent 2: 1-Bromo-3,5-dimethylbenzene (B43891).
Both strategies point towards a cross-coupling reaction as the final key step in the synthetic sequence.
Established Synthetic Routes and Precursors
Based on the retrosynthetic analysis, several established methods can be applied to construct the target molecule.
Cross-Coupling Reactions for Diarylether/Biaryl Linkages
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds, making them ideal for biaryl synthesis. gre.ac.uknih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability of many boronic acids. nih.govacs.org
For the synthesis of this compound, two main Suzuki-Miyaura pathways are feasible:
Route A: Coupling of a dihalogenated phenol with 3,5-dimethylphenylboronic acid. The synthesis would begin with a readily available starting material like 3,5-dichlorophenol (B58162) or 3,5-dibromophenol, followed by a selective Suzuki coupling. Protecting the hydroxyl group may be necessary to prevent side reactions.
Route B: Coupling of 1-bromo-3,5-dimethylbenzene with a suitably functionalized phenol derivative, such as 3-chloro-5-hydroxyphenylboronic acid.
The general conditions for such a reaction involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate or cesium carbonate, and a solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and an aqueous solution.
| Route | Aryl Halide Partner | Organoboron Partner | Typical Catalyst | Typical Base |
|---|---|---|---|---|
| A | 1-Bromo-3-chloro-5-hydroxybenzene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ |
| B | 1-Bromo-3,5-dimethylbenzene | 3-Chloro-5-hydroxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ |
Electrophilic Aromatic Substitution on Substituted Phenols
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wku.edu However, its application for the direct synthesis of this compound presents significant regioselectivity challenges.
A potential EAS approach would involve the chlorination of a precursor, 5-(3,5-dimethylphenyl)phenol. In this precursor, the hydroxyl (-OH) group is a powerful activating, ortho, para-directing group. The 3,5-dimethylphenyl group is also an activating, ortho, para-director. Both groups would direct the incoming electrophile (Cl⁺) to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The target molecule requires chlorination at the 3-position, which is meta to the hydroxyl group. Therefore, direct chlorination of this precursor is highly unlikely to yield the desired product and would instead produce a mixture of other isomers.
Recent developments have shown that catalyst control can sometimes override the innate directing effects of substituents. For instance, certain organocatalysts have been used to achieve ortho-selective chlorination of phenols. researchgate.netnih.gov However, achieving meta-chlorination in such a highly activated system remains a formidable synthetic challenge.
| Position | Directing Influence of -OH | Directing Influence of -C₆H₃(CH₃)₂ | Predicted Outcome |
|---|---|---|---|
| 2 | Ortho (Activated) | Ortho (Activated) | Major Product |
| 3 | Meta (Deactivated) | Meta (Deactivated) | Minor/No Product |
| 4 | Para (Activated) | Meta (Deactivated) | Major Product |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
For this compound, the hydroxyl group (or a protected version like a carbamate) could serve as a DMG. cdnsciencepub.com However, a critical limitation of DoM is that it exclusively directs functionalization to the position ortho to the DMG. wikipedia.org In the target molecule, both the chloro and dimethylphenyl substituents are located meta to the hydroxyl group.
Therefore, a standard DoM strategy starting from a 3-chlorophenol (B135607) or a 3-(3,5-dimethylphenyl)phenol (B6369931) precursor would not be a viable route to introduce the second substituent at the 5-position. Lithiation would occur at the 2- or 6-positions. While multi-step strategies involving DoM to build complex precursors are conceivable, it is not a direct or efficient method for assembling the core structure of this specific target molecule.
Novel and Optimized Synthetic Protocols
Advances in catalysis continue to refine established synthetic routes. For the most plausible synthesis via Suzuki-Miyaura coupling, modern catalysts offer significant improvements. Highly active, sterically hindered phosphine (B1218219) ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands can form palladium complexes that facilitate the coupling of less reactive aryl chlorides and operate at lower catalyst loadings and milder temperatures.
Green Chemistry Approaches to Synthesis
Applying the principles of green chemistry to the synthesis of this compound would focus on improving the efficiency and reducing the environmental impact of the most viable route, the Suzuki-Miyaura coupling.
Key green chemistry strategies include:
Use of Greener Solvents: Traditional Suzuki reactions often use organic solvents like toluene or dioxane. rsc.org Greener alternatives include using water, ethanol, or polyethylene (B3416737) glycol (PEG) as the reaction medium. gctlc.orgresearchgate.net Reactions in aqueous media are particularly attractive due to water's low cost, non-toxicity, and non-flammability. gctlc.orgresearchgate.net
Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. researchgate.net
Catalyst Optimization: Developing recyclable and reusable catalysts is a core principle of green chemistry. This can be achieved by immobilizing the palladium catalyst on a solid support, such as polymers, zeolites, or magnetic nanoparticles. inovatus.es These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing heavy metal waste.
Catalytic Methodologies for Bond Formation
The key strategic bond formation for the synthesis of this compound is the carbon-carbon bond linking the chlorinated phenol ring and the dimethylphenyl moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for such transformations, offering high yields and tolerance to a wide range of functional groups.
A feasible synthetic route would involve the reaction of a protected 3-chloro-5-halophenol, such as 1-bromo-3-chloro-5-methoxybenzene (B65169), with 3,5-dimethylphenylboronic acid. The methoxy (B1213986) group serves as a protecting group for the phenol, which can be cleaved in a final step to yield the desired product.
Synthesis of Precursors:
1-Bromo-3-chloro-5-methoxybenzene: This starting material is commercially available. Its synthesis can be achieved through a multi-step process starting from aniline, involving acetylation, chlorination, bromination, and subsequent functional group manipulations.
3,5-Dimethylphenylboronic acid: This crucial reagent can be synthesized from 1-bromo-3,5-dimethylbenzene. The process typically involves the formation of a Grignard reagent, which is then reacted with a trialkyl borate, followed by acidic workup to yield the boronic acid.
Suzuki-Miyaura Coupling Reaction:
The core of the synthesis is the palladium-catalyzed cross-coupling of 1-bromo-3-chloro-5-methoxybenzene and 3,5-dimethylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (1-bromo-3-chloro-5-methoxybenzene) to form a palladium(II) species.
Transmetalation: The organoboron compound (3,5-dimethylphenylboronic acid) transfers its organic group to the palladium(II) complex. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
A variety of palladium sources and ligands can be employed to optimize the reaction. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Deprotection:
The final step in this proposed synthesis is the deprotection of the methoxy group to unveil the phenolic hydroxyl group. This can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Below is an interactive data table summarizing typical conditions for the Suzuki-Miyaura coupling step:
| Parameter | Common Reagents/Conditions | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling reaction. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF/Water | Provides a medium for the reaction to occur. |
| Temperature | 80-120 °C | Influences the reaction rate. |
Continuous Flow Chemistry Applications
The synthesis of this compound via the Suzuki-Miyaura cross-coupling is highly amenable to adaptation in a continuous flow chemistry setup. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability.
A typical continuous flow setup for this synthesis would involve pumping streams of the reactants (1-bromo-3-chloro-5-methoxybenzene and 3,5-dimethylphenylboronic acid), the base, and the palladium catalyst dissolved in a suitable solvent through a heated packed-bed reactor. The reactor would contain an immobilized palladium catalyst, which allows for easy separation of the catalyst from the product stream and catalyst recycling.
Key features of a continuous flow process for this synthesis would include:
Precise Control: Syringe pumps or mass flow controllers would allow for precise control over the stoichiometry and residence time of the reactants in the heated zone.
Efficient Mixing: The use of micromixers ensures rapid and efficient mixing of the reactant streams before they enter the reactor.
Immobilized Catalyst: A packed-bed reactor containing a heterogeneous palladium catalyst (e.g., palladium on carbon or a polymer-supported palladium catalyst) would facilitate the reaction and simplify purification.
In-line Purification: The product stream emerging from the reactor could be directed through in-line purification cartridges to remove byproducts and unreacted starting materials.
The table below outlines a hypothetical set of parameters for a continuous flow Suzuki-Miyaura coupling for the synthesis of the protected precursor to this compound.
| Parameter | Value | Rationale |
| Reactant A | 1-bromo-3-chloro-5-methoxybenzene in Toluene | Aryl halide precursor. |
| Reactant B | 3,5-dimethylphenylboronic acid in Toluene | Organoboron coupling partner. |
| Base | Aqueous K₂CO₃ | Activates the boronic acid. |
| Catalyst | Packed bed with Pd/C | Heterogeneous catalyst for easy separation. |
| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time in the reactor. |
| Temperature | 100 - 150 °C | Accelerates the reaction rate. |
| Back Pressure | 50 - 100 psi | Allows for heating solvents above their boiling points. |
Stereochemical Considerations in Synthesis
The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters, and therefore, there are no stereochemical considerations, such as enantioselectivity or diastereoselectivity, applicable to its synthesis. The synthetic methodologies described focus on the regioselective formation of the biaryl bond without the need to control stereochemistry.
Advanced Spectroscopic and Spectrometric Characterization of this compound
Following a comprehensive search of scientific literature and spectroscopic databases, detailed experimental data for the advanced spectroscopic and spectrometric characterization of the specific compound, this compound (CAS Number: 1261942-01-1), is not publicly available. sigmaaldrich.com
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content required for the outlined sections and subsections. The strict adherence to generating content solely for "this compound" and the exclusion of data from analogous compounds prevents the creation of the requested article at this time.
The required data includes:
¹H and ¹³C NMR: Unambiguous structural assignments, chemical shifts, and coupling constants.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY): Correlation data for complete structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Exact mass determination.
Mass Spectrometry (MS): Analysis of fragmentation pathways.
Infrared (IR) and Raman Spectroscopy: Vibrational analysis and characteristic frequencies.
Without access to peer-reviewed research detailing the synthesis and characterization of this specific molecule, any attempt to populate the requested data tables and research findings would be speculative and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like 3-Chloro-5-(3,5-dimethylphenyl)phenol, the UV-Vis spectrum is dominated by π → π* transitions of the phenolic and biphenyl-like systems.
The parent phenol (B47542) molecule typically exhibits two primary absorption bands in the ultraviolet region. bioone.orgnih.gov The first, a weaker band (the B-band or benzenoid band) derived from the forbidden benzene (B151609) transition, appears around 270-280 nm. The second, a much stronger band (the E-band or ethylenic band), is found at shorter wavelengths, typically around 210-220 nm. bioone.org These absorptions are attributed to π → π* electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied molecular orbitals.
The substitution pattern of this compound is expected to significantly influence its UV-Vis spectrum compared to unsubstituted phenol. The presence of a chlorine atom, two methyl groups, and a phenyl ring attached to the phenol core will likely lead to bathochromic shifts (shifts to longer wavelengths) and changes in molar absorptivity (intensity of absorption).
The chloro group, being an auxochrome, can exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect due to its lone pairs of electrons. semanticscholar.org The resonance effect often dominates in UV-Vis spectroscopy, leading to a red shift of the π → π* transitions. semanticscholar.org Similarly, the methyl groups are weak electron-donating groups (hyperconjugation) and generally cause a small bathochromic shift. nih.gov The 3,5-dimethylphenyl substituent introduces a second aromatic ring, extending the conjugated π-system. This extension of conjugation is a major factor in causing a significant bathochromic shift, as it lowers the energy gap between the HOMO and LUMO.
Based on these principles, the UV-Vis spectrum of this compound is predicted to show its primary absorption bands at longer wavelengths than phenol itself. The extended conjugation provided by the dimethylphenyl group is likely to be the most significant contributor to this shift.
To illustrate the effects of substitution on the UV-Vis spectra of phenols, the following table presents typical absorption maxima for phenol and some related substituted compounds.
| Compound | Solvent | λmax (B-band) (nm) | λmax (E-band) (nm) |
| Phenol | Cyclohexane | ~270 | ~210 |
| p-Cresol | Cyclohexane | ~278 | ~220 |
| 3-Nitrophenol | Not Specified | ~275, ~340 | - |
| 2-Chlorophenol | Methanol | ~277 | - |
Data compiled from various sources. nih.govsemanticscholar.orgdocbrown.info Note that λmax values are sensitive to the solvent used.
The electronic transitions in this compound will be of the π → π* type, characteristic of aromatic systems. The specific wavelengths of maximum absorption (λmax) and their intensities would provide valuable information about the electronic structure of the molecule. Solvent polarity can also influence the spectrum; polar solvents may cause further shifts in the absorption bands due to differential solvation of the ground and excited states. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
A key structural feature of this molecule is the biphenyl-like linkage between the chlorophenol and dimethylphenyl rings. In substituted biphenyls, steric hindrance between the ortho substituents on the two rings often prevents the rings from being coplanar. libretexts.org In the case of this compound, the substituents (chloro and hydroxyl on one ring, and two methyl groups on the other) are not in the ortho positions relative to the inter-ring bond. However, steric interactions between the hydrogen atoms at the ortho positions of both rings will likely lead to a twisted conformation, where the two aromatic rings are not in the same plane. libretexts.org The dihedral angle between the planes of the two rings is a critical parameter that would be determined from the crystal structure.
While the specific crystal structure of this compound is not available, we can examine the crystallographic data of related compounds to anticipate its potential solid-state characteristics. The following table provides a summary of crystallographic parameters for some substituted biphenyl (B1667301) and phenol derivatives.
| Compound | Crystal System | Space Group | Key Features |
| 4-Chlorobiphenyl | Monoclinic | P2₁/c | Twisted conformation of phenyl rings. nih.gov |
| 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol | Orthorhombic | P2₁2₁2₁ | Significant dihedral angle between the two aromatic rings. researchgate.net |
| Substituted 3-4′-Bipyrazoles | Triclinic | P-1 | Extensive intermolecular interactions influencing crystal packing. mdpi.comresearchgate.net |
This table presents data for structurally related, but not identical, compounds to provide a comparative context.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. researchgate.netchemrxiv.org For a molecule like 3-Chloro-5-(3,5-dimethylphenyl)phenol, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics. These calculations involve approximating the complex many-electron problem by focusing on the electron density, a more manageable variable. nih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This process yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-O | ~1.36 Å | |
| O-H | ~0.96 Å | |
| C-C (inter-ring) | ~1.49 Å | |
| Bond Angle | C-C-Cl | ~119° |
| C-O-H | ~109° | |
| Dihedral Angle | C-C-C-C (inter-ring) | Variable (subject to conformational analysis) |
| Note: These are illustrative values based on typical bond lengths and angles in similar molecules. Actual values would require specific DFT calculations. |
Molecular Orbital Analysis (HOMO-LUMO Energetics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic pi system. The LUMO, conversely, would likely be distributed over the pi systems of both aromatic rings. The presence of the electron-withdrawing chlorine atom and electron-donating dimethylphenyl group would influence the energies of these orbitals. Analysis of the HOMO and LUMO compositions provides insight into the sites most susceptible to electrophilic and nucleophilic attack. ijrte.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | - | Electron-donating capability |
| LUMO | - | Electron-accepting capability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability |
| Note: Specific energy values are not available from the search results and would need to be calculated. |
Electrostatic Potential Surface (ESP) Mapping
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. ijrte.org It is generated by calculating the electrostatic potential at the molecule's van der Waals surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show a region of high negative potential around the phenolic oxygen atom due to its lone pairs of electrons. The aromatic rings would also exhibit negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential. The chlorine atom, being electronegative, would also contribute to the local electronic landscape. This map provides a visual guide to the molecule's intermolecular interaction patterns.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could reveal how the molecule behaves in a solvent, such as water or an organic solvent.
These simulations can provide information on conformational flexibility, showing how the dihedral angle between the phenyl rings fluctuates over time. They can also be used to study the molecule's interactions with its environment, including the formation of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological setting. While specific MD studies on this compound were not found, the methodology is widely applied to similar organic molecules. researchgate.net
Prediction of Reactivity and Reaction Mechanisms
The data obtained from DFT calculations, particularly HOMO-LUMO analysis and ESP maps, can be used to predict the reactivity of this compound. For instance, the sites with the highest HOMO density are likely to be the points of initial attack by electrophiles. Conversely, the regions with the highest LUMO density are susceptible to nucleophilic attack.
Theoretical calculations can also be employed to investigate potential reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. This can help in understanding, for example, the mechanism of its antioxidant activity, a common feature of phenolic compounds, or its potential metabolic pathways. DFT studies have been used to predict the antiradical activity of phenolic and thiol-containing molecules. nih.gov
In Silico Design of Derivatives
Computational chemistry provides a powerful platform for the in silico design of new molecules with desired properties. By starting with the core structure of this compound, new derivatives can be designed by systematically modifying its functional groups. For example, different substituents could be added to the aromatic rings to modulate the molecule's electronic properties, solubility, or biological activity.
DFT calculations can then be used to predict the properties of these hypothetical derivatives before they are synthesized in the lab. This virtual screening approach can significantly accelerate the discovery of new compounds with enhanced characteristics. For instance, by calculating the HOMO-LUMO gap of a series of derivatives, one could identify candidates with potentially higher or lower reactivity. This approach is a cornerstone of modern drug discovery and materials science.
Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 3,5 Dimethylphenyl Phenol
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The phenolic ring of 3-Chloro-5-(3,5-dimethylphenyl)phenol is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction rates being heavily influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution:
The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgchemistrytalk.orgwikipedia.org Conversely, the chloro (-Cl) group is a deactivating, yet also ortho, para-directing substituent, owing to its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.orgyoutube.com The bulky 3,5-dimethylphenyl group can exert steric hindrance, potentially influencing the accessibility of the reactive sites.
Given these competing effects, electrophilic attack is predicted to occur at the positions activated by the hydroxyl group and not significantly hindered sterically. The primary sites for electrophilic substitution would be the C2, C4, and C6 positions of the phenol (B47542) ring. The C4 position is para to the hydroxyl group and meta to the chloro group, making it a likely site for substitution. The C2 and C6 positions are ortho to the hydroxyl group, but the C6 position might be slightly less sterically hindered by the adjacent chloro group compared to the C2 position's proximity to the bulky dimethylphenyl substituent.
Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. refinerlink.com The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution on the phenol ring without affecting the 3,5-dimethylphenyl ring.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). libretexts.orglibretexts.org In this compound, the hydroxyl group is an electron-donating group, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for a typical SNAr mechanism. libretexts.org Therefore, direct nucleophilic displacement of the chlorine atom is expected to be difficult under standard conditions. However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, the reaction might proceed. osti.gov
An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism involving a benzyne (B1209423) intermediate. This, however, typically requires very strong bases.
Functional Group Transformations of the Hydroxyl Moiety
The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives.
Etherification:
The hydroxyl group can be converted to an ether through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction with an alkyl halide to form the corresponding ether. The choice of base and solvent is crucial for optimizing the reaction yield. google.comgoogle.comtandfonline.com
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Methyl iodide | K2CO3 | Acetone | 1-Chloro-3-methoxy-5-(3,5-dimethylphenyl)benzene |
| This compound | Benzyl bromide | NaOH | Ethanol/Water | 1-(Benzyloxy)-3-chloro-5-(3,5-dimethylphenyl)benzene |
Esterification:
Phenols can be esterified to form phenyl esters. Direct esterification with carboxylic acids is generally slow for phenols. libretexts.org More efficient methods involve the reaction of the phenol with more reactive carboxylic acid derivatives, such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. niscpr.res.inchemguide.co.ukyoutube.com
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Acetyl chloride | Pyridine | Dichloromethane | 3-Chloro-5-(3,5-dimethylphenyl)phenyl acetate |
| This compound | Benzoyl chloride | Triethylamine | Toluene (B28343) | 3-Chloro-5-(3,5-dimethylphenyl)phenyl benzoate |
Cross-Coupling Reactivity at the Aryl Halide Position
The chlorine atom on the phenol ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems. organic-chemistry.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the C3 position of the phenol ring, replacing the chlorine atom. The choice of palladium precursor, ligand, and base is critical for achieving high yields, especially with the less reactive aryl chloride. nih.govacs.orgorganic-chemistry.org
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 5-(3,5-Dimethylphenyl)-[1,1'-biphenyl]-3-ol |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 4'-Methoxy-5-(3,5-dimethylphenyl)-[1,1'-biphenyl]-3-ol |
Oxidation and Reduction Chemistry
Oxidation:
Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of quinone-like structures. Stronger oxidizing agents can lead to ring-opening and degradation of the aromatic system. dss.go.th The electrochemical oxidation of chlorinated phenols has been studied, often leading to the formation of oligomeric films on the anode surface. acs.org The oxidation potential of chlorophenols is influenced by pH, with the phenolate (B1203915) ion being more easily oxidized than the neutral phenol. dss.go.thacs.org Fenton-like oxidation processes have also been employed for the degradation of polychlorinated phenols, which can proceed through the formation of various chlorinated byproducts. acs.org
Reduction:
The chloro group on the aromatic ring can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium-on-carbon catalyst is a common method for this transformation. organic-chemistry.orgsci-hub.se The conditions for the reduction of aryl chlorides are generally more vigorous than those required for aryl bromides. sci-hub.se Alternative methods for the reduction of aryl chlorides include the use of visible-light photoredox catalysis. chemistryviews.orgnih.govorganic-chemistry.org
| Reaction | Reagents | Conditions | Product |
| Reductive Dehalogenation | H2, Pd/C | Methanol, NaHCO3 | 5-(3,5-Dimethylphenyl)phenol |
| Photoreductive Dechlorination | Visible light, photocatalyst, H-donor | Acetonitrile | 5-(3,5-Dimethylphenyl)phenol |
Investigation of Reaction Kinetics and Thermodynamic Parameters
Reaction Kinetics:
Computational studies using Density Functional Theory (DFT) could also provide insights into the reaction mechanisms and activation energies for various substitution pathways. nih.govpnas.orgresearchgate.net
Thermodynamic Parameters:
The thermodynamics of the reactions would be governed by the relative stabilities of the reactants and products. For substitution reactions, the position of the equilibrium would depend on the bond energies of the bonds being broken and formed. libretexts.org For example, in cross-coupling reactions, the formation of a stable biaryl system provides a thermodynamic driving force. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction could be estimated using computational methods or determined experimentally through calorimetry.
The following table provides a hypothetical comparison of relative reaction rates for the nitration of benzene (B151609) and related substituted phenols, illustrating the expected activating and deactivating effects of the substituents.
| Compound | Relative Rate of Nitration |
| Benzene | 1 |
| Phenol | ~1000 |
| Chlorobenzene | ~0.03 |
| This compound | (Predicted to be activated relative to benzene, but less so than phenol) |
Synthesis and Functionalization of Derivatives Based on 3 Chloro 5 3,5 Dimethylphenyl Phenol
Synthesis of Ether and Ester Derivatives
The phenolic hydroxyl group is the most prominent site for initial functionalization, readily undergoing etherification and esterification to yield a diverse array of derivatives.
Etherification: The synthesis of ether derivatives can be effectively achieved through several established methods. The Williamson ether synthesis, a classical and robust method, involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH), to form the corresponding phenoxide. wikipedia.org This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. wikipedia.orgkhanacademy.org For more sterically hindered or less reactive alkyl halides, the Buchwald-Hartwig amination conditions can be adapted for C-O bond formation, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand to couple the phenol with aryl or vinyl halides. organic-chemistry.orgwikipedia.org
Esterification: Ester derivatives can be prepared by reacting the phenol with carboxylic acids or their more reactive derivatives. chemguide.co.uklibretexts.org The use of acyl chlorides or acid anhydrides provides a straightforward route to ester formation, often in the presence of a mild base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. wordpress.comchemguide.co.uk For reactions involving sensitive or sterically demanding carboxylic acids, the Steglich esterification offers a mild and efficient alternative. organic-chemistry.orgnih.gov This method employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature. organic-chemistry.orgsynarchive.com
| Derivative Type | Reaction | Reagents | Potential Product |
|---|---|---|---|
| Ether | Williamson Ether Synthesis | 1. NaH 2. R-X (e.g., CH₃I, CH₂=CHCH₂Br) | 3-Chloro-5-(3,5-dimethylphenyl)-1-alkoxybenzene |
| Ether | Buchwald-Hartwig Coupling | Ar-Br, Pd Catalyst, Ligand, Base | Aryl-[3-chloro-5-(3,5-dimethylphenyl)phenyl] ether |
| Ester | Acylation | RCOCl or (RCO)₂O, Pyridine | 3-Chloro-5-(3,5-dimethylphenyl)phenyl alkanoate |
| Ester | Steglich Esterification | RCOOH, DCC, DMAP | 3-Chloro-5-(3,5-dimethylphenyl)phenyl ester |
Modification of the Phenyl Ring for Extended Conjugation
Extending the π-conjugated system of the biphenyl (B1667301) framework can lead to materials with interesting photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds. gre.ac.ukmdpi.com To achieve this, the 3,5-dimethylphenyl ring would first require functionalization with a halide (e.g., bromine) or conversion to a boronic acid or ester. Electrophilic bromination could potentially install a bromine atom on the dimethylphenyl ring, which can then participate in a Suzuki coupling with another arylboronic acid to create a terphenyl or more extended poly-aryl system. semanticscholar.org This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.gov Such modifications are key to tuning the electronic and optical properties of the molecule.
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Functionalization | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-3-chloro-5-(3,5-dimethylphenyl)phenol derivative |
| 2. Coupling | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted derivative with extended conjugation |
Introduction of Additional Functional Groups
The introduction of additional functional groups onto the aromatic rings can further tailor the chemical and physical properties of the derivatives. Electrophilic aromatic substitution reactions are the primary means to achieve this. wikipedia.orgmasterorganicchemistry.com
Nitration: The introduction of a nitro (-NO₂) group is a common modification that can serve as a precursor for other functionalities, such as an amino group. wikipedia.orglkouniv.ac.in Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The directing effects of the existing substituents (hydroxyl, chloro, and the dimethylphenyl group) will determine the position of the incoming nitro group. The powerful activating and ortho-, para-directing effect of the hydroxyl group is likely to dominate, directing the substitution to positions ortho and para to it. stackexchange.com
Halogenation: Further halogenation, for instance, chlorination using chlorine gas in the presence of an appropriate catalyst, can introduce additional chloro atoms onto the phenolic ring. google.com The position of substitution would again be dictated by the directing effects of the existing groups.
These newly introduced functional groups provide handles for subsequent chemical transformations, such as reduction of a nitro group to an amine, which can then be used in amide bond formation or diazotization reactions.
Design and Synthesis of Polymeric Precursors
The bifunctional nature of 3-Chloro-5-(3,5-dimethylphenyl)phenol, possessing a reactive hydroxyl group and a modifiable biphenyl structure, makes it a promising candidate as a monomer for the synthesis of advanced polymers.
Polyesters: Aromatic polyesters are known for their high thermal stability and mechanical strength. researchgate.netderpharmachemica.com The parent compound can be used as a diol-equivalent monomer in polycondensation reactions. To create a polyester, the parent phenol would first need to be functionalized to contain two hydroxyl groups or two carboxylic acid groups. For instance, demethylation of the methyl groups followed by oxidation could yield a dicarboxylic acid monomer. Alternatively, the parent phenol could be reacted with a dicarboxylic acid chloride, such as terephthaloyl chloride, in an interfacial polycondensation reaction to form a polyester. derpharmachemica.com
Polyethers: Polyethers are another important class of polymers known for their chemical resistance and thermal stability. britannica.comacs.org The synthesis of aromatic polyethers can be achieved via nucleophilic aromatic substitution polymerization. This would require the creation of a di-functional monomer from the parent compound, for example, by introducing a second phenolic hydroxyl group. This di-phenol monomer could then be polymerized with an activated aromatic dihalide.
The properties of the resulting polymers, such as solubility, glass transition temperature, and thermal stability, would be highly dependent on the specific structure of the repeating unit and the nature of the linkages. researchgate.netnih.gov
Characterization of Novel Derivatives
The unambiguous identification and characterization of any newly synthesized derivative are crucial. A combination of modern spectroscopic and analytical techniques would be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure. researchgate.net The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the connectivity of atoms and the number of protons in different chemical environments. blogspot.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. maricopa.edu For example, the formation of an ester would be confirmed by the appearance of a strong carbonyl (C=O) stretching band, while the formation of an ether would be indicated by the presence of a C-O-C stretching vibration. mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the molecular formula and structural features. blogspot.com
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, providing further confirmation of the empirical and molecular formula.
For polymeric materials, additional characterization techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (glass transition and melting point), and Thermogravimetric Analysis (TGA) to assess thermal stability would be essential.
| Derivative | Technique | Expected Key Signals/Features |
|---|---|---|
| Ester Derivative (e.g., Acetate) | IR (cm⁻¹) | ~1760 (C=O stretch) |
| ¹H NMR (δ, ppm) | Singlet at ~2.3 ppm (CH₃ of acetate) | |
| Ether Derivative (e.g., Methyl) | ¹H NMR (δ, ppm) | Singlet at ~3.8 ppm (OCH₃) |
| Nitro-substituted Derivative | IR (cm⁻¹) | ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch) |
Exploration of Non Medical Applications and Materials Science Potential
Role as a Key Intermediate in Organic Synthesis Beyond Medicinal Chemistry
In the field of organic synthesis, phenols and their derivatives are fundamental building blocks. researchgate.net The structure of 3-Chloro-5-(3,5-dimethylphenyl)phenol suggests its potential as a versatile intermediate for creating more complex molecules. The hydroxyl group can be readily converted into other functional groups such as ethers, esters, or triflates, opening pathways to a variety of chemical transformations.
The biphenyl (B1667301) moiety provides a rigid scaffold that is a common feature in many functional materials. arabjchem.org The presence of the chlorine atom and two methyl groups allows for regioselective reactions, enabling chemists to build intricate molecular architectures. For instance, the chlorine atom could be a site for cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon or carbon-heteroatom bonds.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Etherification | Alkyl halide, Base | Aryl ether |
| Esterification | Acyl chloride, Base | Aryl ester |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Functionalized terphenyl |
Utility in Ligand Design for Organometallic Catalysis
The development of new ligands is crucial for advancing organometallic catalysis. Biphenyl-based phosphine (B1218219) ligands, such as SPhos and RuPhos, are known for their effectiveness in facilitating challenging cross-coupling reactions. acs.orgacs.org The rigid backbone of these ligands is thought to promote the high catalytic activity.
This compound could serve as a precursor for a new class of ligands. The phenol (B47542) group provides a convenient handle for introducing phosphine groups or other coordinating moieties. The substitution pattern on the biphenyl rings—the chlorine and dimethyl groups—could be used to fine-tune the steric and electronic properties of the resulting ligand, potentially leading to catalysts with novel reactivity or selectivity.
Application as a Building Block in Polymer Chemistry and Advanced Materials
Phenolic compounds are widely used in the synthesis of polymers, such as phenolic resins and polycarbonates. Biphenols, in particular, are valued for creating polymers with high thermal stability and mechanical strength. The biphenyl unit in this compound could impart rigidity and thermal resistance to a polymer backbone.
This compound could potentially be used as a monomer or a modifying agent in the production of high-performance polymers like poly(aryl ether)s. mdpi.com The chlorine atom offers a site for further functionalization of the polymer, allowing for the tuning of properties such as solubility, flame retardancy, or refractive index.
Table 2: Potential Polymer Systems Incorporating this compound
| Polymer Type | Potential Role of the Compound | Resulting Polymer Properties |
|---|---|---|
| Poly(aryl ether) | Monomer (after conversion to a biphenol) | High thermal stability, chemical resistance |
| Epoxy Resins | Curing agent or modifier | Enhanced rigidity and flame retardancy |
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components held together by non-covalent interactions. Biphenyl derivatives are often used in supramolecular chemistry to create macrocycles and other complex architectures due to their defined shape and potential for π-π stacking interactions. nih.govnih.gov
Potential in Sensor and Optoelectronic Material Development
Functionalized biphenyls are of interest in the development of sensors and optoelectronic materials. nih.gov For instance, polychlorinated biphenyls (PCBs) are a class of compounds for which sensitive detection methods are environmentally important. nih.govnih.govfrontiersin.orgresearchgate.net While this compound is not a PCB in the traditional sense, its chlorinated biphenyl structure could be used as a non-toxic building block to synthesize molecular receptors or indicator molecules for PCB detection.
Furthermore, the biphenyl core is a known chromophore. By chemically modifying the molecule, for example by introducing electron-donating or -withdrawing groups, its photophysical properties could be tuned. This opens up possibilities for its use as a scaffold for fluorescent sensors or as a component in organic light-emitting diodes (OLEDs). mdpi.com
Contribution to Agrochemistry Research (Non-Pesticidal Applications)
In the field of agrochemistry, there is a continuous search for new molecules that can improve crop protection and growth. While many biphenyl derivatives have been investigated as pesticides, there are also non-pesticidal applications. herts.ac.ukresearchgate.netgoogle.com For example, some compounds are used to induce plant defense mechanisms or as nitrification inhibitors to improve fertilizer efficiency.
The structure of this compound could be a starting point for the synthesis of new plant growth regulators or other agrochemical agents. Its physical properties, which can be predicted to include moderate lipophilicity, are often important for the uptake and transport of molecules in plants.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The complexity of substituted phenolic compounds presents a significant challenge for traditional synthetic chemistry. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity.
In the context of molecules like 3-Chloro-5-(3,5-dimethylphenyl)phenol, AI and ML could be pivotal in several ways:
Predicting Reaction Outcomes: For complex molecules, predicting the major product of a reaction can be difficult due to the multitude of possible reaction pathways. Machine learning models, trained on vast databases of chemical reactions, can predict the outcomes of reactions with increasing accuracy. acs.orgrjptonline.org These models can analyze the subtle electronic and steric effects of substituents on the phenolic ring and the dimethylphenyl group to forecast the most likely product under various reaction conditions. eurekalert.org
Optimizing Synthesis Routes: AI algorithms can propose novel and efficient synthetic routes that may not be obvious to human chemists. By analyzing retrosynthetic pathways, these tools can identify starting materials and reaction sequences that are more cost-effective, have higher yields, and generate less waste.
Accelerating Discovery: By simulating and predicting reaction outcomes, AI can significantly reduce the number of experiments needed, accelerating the discovery and development of new compounds and materials. chemcopilot.comchemai.io
| AI/ML Application Area | Potential Impact on Synthesis of Substituted Phenols |
| Reaction Outcome Prediction | Higher accuracy in predicting major products, reducing byproducts. |
| Retrosynthesis Planning | Design of more efficient and novel synthetic pathways. |
| Condition Optimization | Faster identification of optimal temperature, solvent, and catalyst. |
Sustainable Synthesis and Environmental Impact Assessment
The synthesis of chlorinated aromatic compounds traditionally involves reagents and processes that can be harmful to the environment. Future research will undoubtedly focus on developing more sustainable synthetic methods.
Green Chemistry Approaches: For the synthesis of chlorinated phenols, this includes the use of less hazardous chlorinating agents and more environmentally friendly solvents. For instance, research into oxidative chlorination using hydrogen peroxide as an oxidant and water as a solvent represents a greener alternative to traditional methods that use chlorine gas. rsc.org The development of catalysts that can facilitate highly selective chlorination under mild conditions is a key area of research. mdpi.comencyclopedia.pubresearchgate.net
Environmental Fate and Impact: The biphenyl-like structure raises concerns about persistence in the environment, a known issue with polychlorinated biphenyls (PCBs). canada.caepa.govnih.gov Future research would need to assess the biodegradability of this compound and its potential for bioaccumulation. Understanding its transformation pathways in soil and water is crucial for a complete environmental impact assessment. nih.govnih.gov The potential for the formation of more toxic byproducts during degradation would also be a critical area of study. researchgate.net
Exploration of Bio-inspired and Biomimetic Transformations (Non-Therapeutic)
Nature offers a vast array of enzymatic and catalytic systems that can perform complex chemical transformations with high selectivity and efficiency. Bio-inspired and biomimetic approaches seek to replicate these natural processes in the laboratory.
Enzyme-Catalyzed Synthesis: Enzymes such as haloperoxidases, which are responsible for the chlorination of organic compounds in nature, could be explored for the selective synthesis of chlorinated phenols. acs.org This approach offers the potential for reactions to be carried out under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents.
Biomimetic Catalysts: The development of synthetic catalysts that mimic the active sites of enzymes is a growing field. nih.govcnr.it These biomimetic catalysts could be designed to perform specific transformations, such as the selective hydroxylation or coupling of phenolic compounds. magtech.com.cn Lipases, for example, have been used in the chemoselective synthesis of phenolic carbonates. nih.gov
Development of Advanced Analytical Techniques for Detection and Quantification
The ability to detect and quantify low levels of substituted phenols in various environmental and biological matrices is essential for monitoring and impact assessment.
High-Sensitivity Chromatography: Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods for the analysis of phenolic compounds. idosi.orgacs.orgoup.com Future research will likely focus on developing methods with even lower detection limits and the ability to analyze complex mixtures. This includes the use of advanced derivatization techniques to enhance the volatility and detectability of these compounds. researchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can concentrate trace amounts of analytes from a sample, thereby increasing the sensitivity of subsequent analysis. dss.go.thacs.org The development of new fiber coatings with high affinity for chlorinated phenols will improve the efficiency of this technique. researchgate.net
Sensor Technology: The development of chemical sensors for the real-time detection of phenolic compounds in water is an active area of research. These sensors could provide a rapid and cost-effective way to monitor for contamination.
| Analytical Technique | Application in Phenol (B47542) Analysis | Recent Advancements |
| GC-MS | Identification and quantification of volatile phenols. | Improved derivatization methods for higher sensitivity. researchgate.net |
| HPLC | Separation and analysis of a wide range of phenolic compounds. | On-line solid-phase extraction for pre-concentration. nih.gov |
| SPME | Trace enrichment from environmental samples. | Development of novel, selective fiber coatings. acs.org |
Design of High-Performance Materials Utilizing the Compound's Core Structure
The phenolic and biphenyl (B1667301) moieties of this compound suggest its potential as a building block for high-performance materials.
Phenolic Resins: Phenolic resins are known for their excellent thermal stability, chemical resistance, and fire-retardant properties. acs.orgwikipedia.org Incorporating a chlorinated biphenyl structure into a phenolic resin could potentially enhance these properties, leading to materials with superior performance in demanding applications such as aerospace and electronics. jhd-material.complenco.comresearchgate.net
Advanced Polymers: The biphenyl group is a known mesogenic moiety, meaning it can induce liquid crystalline phases in polymers. nih.gov The incorporation of the this compound core structure into polymers could lead to the development of new liquid crystal polymers with unique optical and electronic properties.
Molecularly Imprinted Polymers (MIPs): The structural features of this compound could be used as a template for the creation of MIPs. These are polymers with recognition sites that are complementary to the template molecule, allowing for the selective extraction of the target compound or similar molecules from complex mixtures. newcastle.edu.au
Q & A
Basic: What analytical methods are recommended for quantifying 3-Chloro-5-(3,5-dimethylphenyl)phenol in environmental samples?
Methodological Answer:
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for quantifying chlorophenol derivatives. For GC analysis, derivatization (e.g., silylation) may enhance volatility and detection sensitivity. HPLC with UV or mass spectrometry (MS) detection is suitable for polar derivatives. Calibration with certified reference materials (e.g., chlorophenol standards listed in ) ensures accuracy. Cross-validate results using multiple columns or detectors to address matrix interference .
Advanced: How do substituents on the phenol ring influence regioselectivity in chlorination reactions of derivatives like this compound?
Methodological Answer:
Substituents dictate regioselectivity via steric and electronic effects. Electron-donating groups (e.g., methyl) at meta/para positions activate specific ring positions for electrophilic attack. For example, 3,5-dimethyl groups (as in the target compound) direct chlorination to the para position relative to the hydroxyl group due to steric hindrance at ortho positions. demonstrates that bulky substituents (e.g., tert-butyl) favor chlorocyclohexadienone formation over chlorophenols, highlighting the role of steric hindrance in reaction pathways .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Store in airtight containers away from oxidizers (). Work in a fume hood to avoid inhalation. Solubility in organic solvents like acetone ( ) necessitates proper waste segregation. Follow spill protocols: absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste (). Monitor airborne exposure using OSHA/NIOSH guidelines .
Advanced: How can conflicting data on environmental persistence of chlorophenol derivatives be resolved systematically?
Methodological Answer:
Adopt a two-step literature screening protocol ():
Title/Abstract Screening : Exclude studies with incompatible experimental conditions (e.g., pH, temperature).
Full-Text Review : Assess methodologies for consistency (e.g., OECD biodegradation tests vs. field studies). Use meta-regression to identify variables (e.g., soil type, microbial activity) causing discrepancies. Prioritize studies adhering to standardized EPA/ISO protocols .
Basic: How do solubility properties of this compound impact experimental design?
Methodological Answer:
The compound’s low water solubility ( ) necessitates organic solvents (e.g., isopropanol, acetone) for dissolution. For biological assays, use co-solvents like DMSO (<1% v/v) to avoid cytotoxicity. In environmental studies, simulate hydrophobic interactions by using soil organic matter analogs (e.g., humic acids). Pre-saturate aqueous solutions via sonication to ensure homogeneity .
Advanced: What mechanistic insights explain chlorocyclohexadienone vs. chlorophenol formation during electrophilic substitution?
Methodological Answer:
Chlorocyclohexadienones form via intermediate cyclohexadienone stabilization, favored by bulky substituents (e.g., tert-butyl) that hinder rearomatization. In contrast, electron-donating groups (e.g., methyl) promote rearomatization to chlorophenols (). Kinetic vs. thermodynamic control can be probed via temperature-dependent studies: lower temperatures favor kinetic products (chlorophenols), while higher temperatures stabilize thermodynamically favored chlorocyclohexadienones .
Basic: How should researchers validate the purity of this compound using spectroscopic methods?
Methodological Answer:
Combine H/C NMR to confirm structural integrity (e.g., aromatic proton splitting patterns). Use GC-MS or HPLC-MS to detect trace impurities (e.g., residual chlorination byproducts). Compare melting points ( ) and chromatographic retention times with certified standards (). Elemental analysis (±0.4% theoretical) validates stoichiometric purity .
Advanced: What strategies minimize byproduct formation during synthesis of this compound?
Methodological Answer:
Optimize reaction conditions:
- Chlorinating Agent : Use dilute Cl or N-chlorosuccinimide to control electrophilicity.
- Temperature : Lower temperatures reduce polysubstitution ().
- Solvent : Polar aprotic solvents (e.g., DCM) stabilize intermediates.
- Catalysts : Lewis acids (e.g., FeCl) direct regioselectivity. Monitor reaction progress via TLC/GC to terminate at monochlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
